molecular formula C37H77N B1582946 N-Methyldioctadecylamine CAS No. 4088-22-6

N-Methyldioctadecylamine

Cat. No.: B1582946
CAS No.: 4088-22-6
M. Wt: 536 g/mol
InChI Key: VFLWKHBYVIUAMP-UHFFFAOYSA-N
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Description

N-Methyldioctadecylamine is a tertiary amine with the molecular formula C₃₇H₇₇N. It is also known as N,N-dioctadecylmethylamine. This compound is characterized by its long hydrocarbon chains, making it a hydrophobic molecule. It is commonly used in various industrial applications due to its surfactant properties.

Mechanism of Action

Target of Action

N-Methyldioctadecylamine is a mono-alkyl tertiary amine . It primarily targets hydrogen ions, acting as a hydrogen ionophore . This means that this compound can transport hydrogen ions across a biological membrane.

Pharmacokinetics

As a lipophilic compound with a high molecular weight , it is likely that this compound has good membrane permeability, which could influence its absorption and distribution within the body. The metabolism and excretion of this compound would depend on various factors, including the specific metabolic pathways present in the organism.

Biochemical Analysis

Biochemical Properties

N-Methyldioctadecylamine plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with negatively charged biomolecules, such as nucleic acids and certain proteins, through electrostatic interactions. These interactions can influence the stability and function of the biomolecules involved. Additionally, this compound can act as a hydrogen ionophore, facilitating the transport of hydrogen ions across biological membranes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of membrane-bound enzymes and receptors, leading to changes in intracellular signaling cascades. This can result in altered gene expression patterns and metabolic fluxes within the cell. Additionally, this compound can impact cellular membrane integrity and fluidity, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have different biochemical properties. These degradation products can affect cellular processes differently compared to the parent compound. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activity. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects may also be observed, where a certain dosage level is required to elicit a specific biological response. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It can interact with enzymes and cofactors that are essential for metabolic processes. For example, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid synthesis and degradation. Additionally, it can influence the levels of metabolites and metabolic fluxes within the cell. These effects on metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound can bind to specific transporters on the cell membrane, allowing its entry into the cell. Once inside the cell, it can be distributed to different cellular compartments and organelles, depending on its interactions with intracellular binding proteins. These transport and distribution mechanisms are crucial for the compound’s biological activity and effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with membrane-bound enzymes and receptors. Alternatively, it can be directed to intracellular organelles, such as the endoplasmic reticulum or mitochondria, where it can modulate specific biochemical processes. The subcellular localization of this compound is essential for its precise biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyldioctadecylamine can be synthesized through the alkylation of octadecylamine with methyl iodide. The reaction typically involves heating octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C₁₈H₃₇NH₂+CH₃IC₁₈H₃₇N(CH₃)C₁₈H₃₇+HI\text{C₁₈H₃₇NH₂} + \text{CH₃I} \rightarrow \text{C₁₈H₃₇N(CH₃)C₁₈H₃₇} + \text{HI} C₁₈H₃₇NH₂+CH₃I→C₁₈H₃₇N(CH₃)C₁₈H₃₇+HI

The product, this compound, is then purified through recrystallization from solvents like acetone or acetonitrile .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar alkylation reactions. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often distilled under high vacuum to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Methyldioctadecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl halides are used in substitution reactions.

Major Products

Scientific Research Applications

N-Methyldioctadecylamine has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes for drug delivery.

    Medicine: Investigated for its potential use in gene therapy as a transfection agent.

    Industry: Utilized in the production of surfactants and detergents .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyldioctadecylamine
  • N,N-Dioctadecylmethylamine
  • N,N-Dioctadecylamine

Uniqueness

N-Methyldioctadecylamine is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective surfactant and phase transfer catalyst, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-octadecyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWKHBYVIUAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H77N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027559
Record name Distearylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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CAS No.

4088-22-6
Record name Dioctadecylmethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4088-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearylmethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Distearylmethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyldioctadecylamine
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Record name DISTEARYLMETHYLAMINE
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Synthesis routes and methods

Procedure details

In a manner analogous to that of Example 10 stearyl alcohol was reacted with monomethylamine to yield methyl-distearylamine. In addition the reaction gas consisting of 100 l of hydrogen and 5 l of monomethylamine was circulated via a gas pump, and the amine while had been used up in the reaction was continuously added in doses via a mercury dipping pipe. The pressure in the apparatus was kept constant. After a continuous addition of 2 moles of stearyl alcohol (90 g/h) within 6 hours, the amine addition was stopped. 33.8 milliliters of water had separated. The reaction was completed by adding the calculated amount of stearyl alcohol. After distillation of the crude product, 4.1% of higher condensed by-products were left. The yield of methyldistearylamine was 92.4% with a degree of purity of the product of 98.5%. cl EXAMPLE 12
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What challenges are associated with the synthesis of quaternary ammonium salts from N-Methyldioctadecylamine, and how does the research address these challenges?

A1: The quaternization of this compound, a long-chain tertiary amine, can be challenging due to steric hindrance posed by its bulky structure. The research directly addresses this challenge by investigating the impact of reaction conditions on the quaternization process using dimethyl carbonate. [] The study optimizes reaction parameters such as temperature, time, reactant ratios, and solvent amount to maximize conversion. Notably, the study found that while shorter chain tertiary amines reached 98% conversion under optimized conditions, this compound required extended reaction times (12 hours) to achieve a comparable conversion of 95.68%. This highlights the significant impact of steric hindrance on the reaction and provides valuable insights into overcoming this challenge in the synthesis of quaternary ammonium salts from this compound. []

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